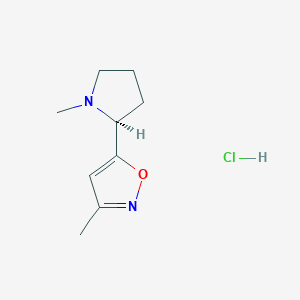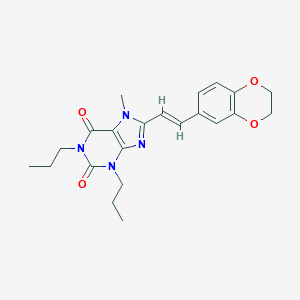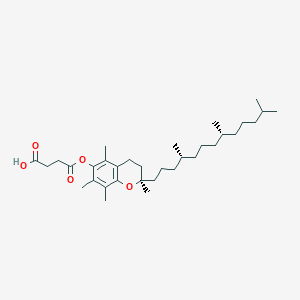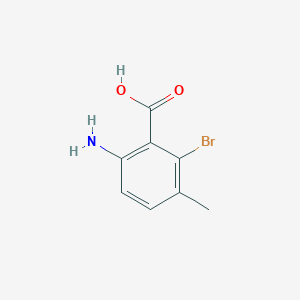![molecular formula C8H11N B124415 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole CAS No. 147329-68-8](/img/structure/B124415.png)
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole (MTHCP) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various research fields. MTHCP is a cyclic amine that contains a five-membered ring fused to a six-membered ring. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
Mechanism Of Action
The mechanism of action of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is not fully understood, but it is believed to act as a GABA receptor agonist, which may contribute to its potential therapeutic effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system.
Biochemical And Physiological Effects
Studies have shown that 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has a range of biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has several advantages for use in lab experiments, including its unique chemical structure, which allows for the synthesis of complex organic molecules. The compound is also relatively stable and can be easily purified. However, one limitation of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is its low yield, which can make large-scale synthesis challenging.
Future Directions
There are several future directions for research on 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole. One potential area of research is the development of new synthetic methods for the compound, which could increase its yield and make large-scale synthesis more feasible. Another area of research is the investigation of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole's potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and its biochemical and physiological effects.
In conclusion, 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various research fields. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied. Further research is needed to fully understand the compound's potential therapeutic applications and to develop new synthetic methods for the compound.
Synthesis Methods
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be synthesized through several methods, including the reaction of cyclopentadiene with acrylonitrile followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2,3-dihydrofuran with vinylmagnesium bromide followed by reduction with lithium aluminum hydride. The yield of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole varies depending on the method used, with the highest yield reported to be 70%.
Scientific Research Applications
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has been used in various scientific research applications, including as a building block in the synthesis of complex organic molecules. The compound has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis. 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have a positive effect on the central nervous system.
properties
CAS RN |
147329-68-8 |
|---|---|
Product Name |
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole |
Molecular Formula |
C8H11N |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
1-methyl-5,6-dihydro-4H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C8H11N/c1-9-6-5-7-3-2-4-8(7)9/h5-6H,2-4H2,1H3 |
InChI Key |
HWLONZNXZKASKN-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C1CCC2 |
Canonical SMILES |
CN1C=CC2=C1CCC2 |
synonyms |
Cyclopenta[b]pyrrole, 1,4,5,6-tetrahydro-1-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



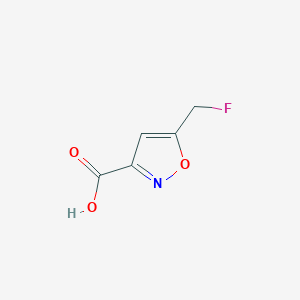
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)
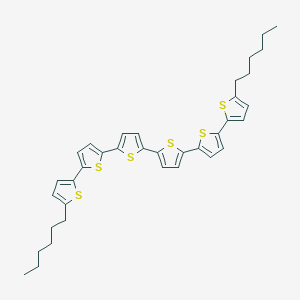
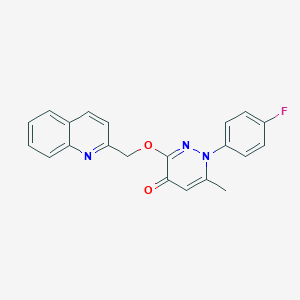
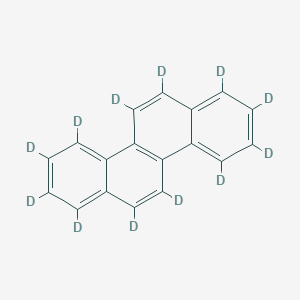
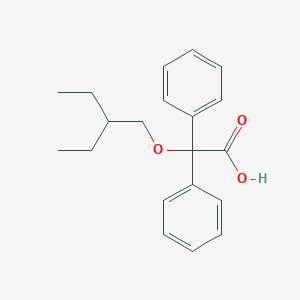


![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
